4-chloro-N-(2-hydroxy-1-phenylethyl)benzamide
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Overview
Description
Synthesis Analysis
Benzamides, such as 4-chloro-N-(2-hydroxy-1-phenylethyl)benzamide, can be synthesized through direct condensation of benzoic acids and amines . This process involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . A new, highly efficient, and green solid acid catalyst is prepared via a two-step procedure and used as an effective reusable catalyst . This method is advantageous due to its use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process, and the use of ultrasonic irradiation as a green and powerful technology .Molecular Structure Analysis
The molecular structure of 4-chloro-N-(2-hydroxy-1-phenylethyl)benzamide consists of a benzamide core with a chlorine atom at the 4-position of the benzene ring. The benzamide core is attached to a phenylethyl group through a nitrogen atom.Chemical Reactions Analysis
The synthesis of benzamides, including 4-chloro-N-(2-hydroxy-1-phenylethyl)benzamide, involves the reaction between carboxylic acids and amines at high temperature . This reaction is usually incompatible with most functionalized molecules .Scientific Research Applications
Unexpected Dimerization and Stability Analysis
A study by Santos et al. (2013) delved into the unexpected dimerization of a nitrobenzyl chloride derivative under basic conditions. This compound, related to "4-chloro-N-(2-hydroxy-1-phenylethyl)benzamide," was investigated for its antitumor properties, showcasing the importance of degradation studies in understanding the stability and intrinsic properties of potentially therapeutic molecules (Santos et al., 2013).
Advanced Material Development
Polymer science research by Hsiao et al. (2000) explored the synthesis and properties of ortho-linked polyamides, hinting at the broader utility of benzamide derivatives in creating materials with desirable thermal stability and mechanical properties. This study underscores the role of such compounds in developing new polymers with high performance for industrial applications (Hsiao et al., 2000).
Safety and Hazards
Future Directions
Benzamides, including 4-chloro-N-(2-hydroxy-1-phenylethyl)benzamide, are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, the development of new synthetic methods for this type of compounds can be of considerable importance .
properties
IUPAC Name |
4-chloro-N-(2-hydroxy-1-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-13-8-6-12(7-9-13)15(19)17-14(10-18)11-4-2-1-3-5-11/h1-9,14,18H,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBKJROROHUCRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-hydroxy-1-phenylethyl)benzamide |
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